17beta-Ethinylestradiol
Overview
Description
17beta-Ethinylestradiol, also known as this compound, is a useful research compound. Its molecular formula is C20H24O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
17β-Ethinylestradiol (EE2) primarily targets the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .
Mode of Action
EE2 interacts with its targets (ERs) through both genomic and non-genomic actions . In the genomic action, the ligand-bound ER enters the nucleus, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell . In the non-genomic action, E2-activated ER leads to rapid tissue responses via phosphorylation of cytosolic signaling cascades .
Biochemical Pathways
EE2 affects several biochemical pathways. It up-regulates energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids . It also regulates the activity of ER-α and increases the formation of autophagosomes, which in turn serves to decrease the secretion of senescence-associated secretory phenotype (SASP) caused by H2O2 and consequently inhibit H2O2-induced senescence in Human Umbilical Vein Endothelial Cells (HUVEC) cells .
Pharmacokinetics
Ethinylestradiol is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). It is different from estradiol due to its higher bioavailability and increased resistance to metabolism, rendering it more suitable for oral administration .
Result of Action
The molecular and cellular effects of EE2’s action are diverse. It decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation . It also activates the activity of ER-α and then increases the formation of autophagosomes and decreases the fusion of lysosomes with autophagic vesicles, which in turn serves to decrease the secretion of SASP caused by H2O2 and consequently inhibit H2O2-induced senescence in HUVEC cells .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of EE2. It is emitted by various sources, such as animal and human excretions, hospital and veterinary clinic effluents, and treatment plants . Even at low concentrations, EE2 poses a significant threat to ecosystem health and is classified as micropollutants . In aquatic biota, it can cause issues ranging from the feminization of males to inhibiting plant growth . Therefore, appropriate treatment methods could help to control the emissions of EE2 .
Biochemical Analysis
Biochemical Properties
17beta-Ethinylestradiol interacts with various enzymes, proteins, and other biomolecules. It is known to bind to estrogen receptors, which are proteins that mediate the effects of estrogen . The nature of these interactions is complex and involves changes in the conformation of the receptor, which can affect its activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by binding to estrogen receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to estrogen receptors. This binding can lead to changes in gene expression, as the estrogen receptor is a transcription factor that can regulate the expression of target genes . It can also affect enzyme activity, either inhibiting or activating certain enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-SWBPCFCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873493 | |
Record name | 17-epi-Ethynylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4717-38-8 | |
Record name | 17beta-Ethinylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-epi-Ethynylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17.BETA.-ETHINYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II522L1IMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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